molecular formula C6H4Br2ClNO B8234026 3,5-Dibromo-4-chloro-2-methoxypyridine

3,5-Dibromo-4-chloro-2-methoxypyridine

Cat. No.: B8234026
M. Wt: 301.36 g/mol
InChI Key: SWCVDWUQJQGZJG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and methoxy groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: The compound can be synthesized by halogenating pyridine derivatives under controlled conditions. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale halogenation and methoxylation processes. These reactions are conducted in specialized reactors with precise temperature and pressure control to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxides.

  • Reduction: Reduction reactions can convert the halogenated pyridine to less halogenated or non-halogenated derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles like ammonia (NH3) or amines, and reaction conditions that favor nucleophilic attack.

Major Products Formed:

  • Oxidation: Pyridine N-oxides

  • Reduction: Less halogenated pyridines

  • Substitution: Aminopyridines or other substituted pyridines

Scientific Research Applications

3,5-Dibromo-4-chloro-2-methoxypyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-chloro-2-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would vary based on the biological system or chemical reaction .

Comparison with Similar Compounds

  • 3,5-Dibromopyridine: Lacks the chlorine and methoxy groups.

  • 4-Chloro-2-methoxypyridine: Lacks the bromine atoms.

  • 2-Methoxypyridine: Lacks both halogens.

Uniqueness: 3,5-Dibromo-4-chloro-2-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and applications compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields

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Properties

IUPAC Name

3,5-dibromo-4-chloro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCVDWUQJQGZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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